4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile
Description
4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile is a synthetic organic compound featuring a morpholine ring substituted with a carbonitrile group at position 3 and a propenoyl chain at position 2. The propenoyl moiety is further substituted with a 3-ethoxy-4-methoxyphenyl group, introducing aromaticity and electron-donating substituents (ethoxy and methoxy) .
Properties
IUPAC Name |
4-[3-(3-ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-3-23-16-10-13(4-6-15(16)21-2)5-7-17(20)19-8-9-22-12-14(19)11-18/h4-7,10,14H,3,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPCKVJTYTYXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)N2CCOCC2C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the substituted phenyl group:
Aldol condensation: The substituted benzaldehyde undergoes aldol condensation with an appropriate enone to form the prop-2-enoyl group.
Morpholine ring formation: The morpholine ring is introduced through a nucleophilic substitution reaction.
Introduction of the carbonitrile group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, leading to the formation of various derivatives.
Scientific Research Applications
4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways .
Comparison with Similar Compounds
Key Structural Features :
- Morpholine core : A six-membered saturated ring with one oxygen and one nitrogen atom, contributing to solubility and hydrogen-bonding capacity.
- Carbonitrile group (-CN) : A strong electron-withdrawing group that enhances dipole interactions and stability.
- 3-Ethoxy-4-methoxyphenyl substituent : Provides steric bulk and modulates electronic properties through alkoxy groups.
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis with selected compounds from the literature.
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
*Estimated based on molecular formula.
Key Observations:
Core Heterocycles :
- The target compound’s morpholine core contrasts with pyridine (e.g., ) or indole () in analogs. Morpholine derivatives often exhibit enhanced solubility compared to aromatic heterocycles due to their saturated structure .
- The morpholinium salt in introduces ionic character, which drastically alters solubility and bioavailability compared to the neutral target compound .
Functional Groups: The carbonitrile group in the target compound and pyridine analog () may confer similar stability, but trifluoromethyl and halogen substituents in the latter increase hydrophobicity and metabolic resistance . The α,β-unsaturated ketone in the target compound and (E)-4-[2-[3-(trifluoromethyl)phenoxy]phenyl]but-3-en-2-one () share reactivity toward nucleophiles, but the trifluoromethyl group in the latter enhances electrophilicity .
The absence of charged groups (e.g., carboxylate in ) in the target compound likely improves membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
